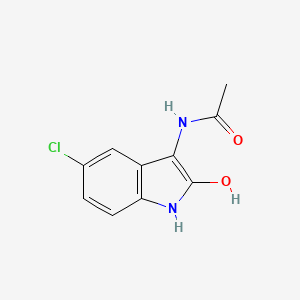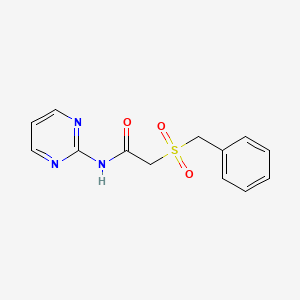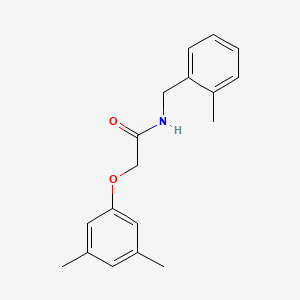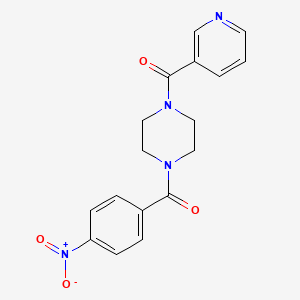
N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide, also known as indole-3-acetamide, is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of indole, a heterocyclic aromatic compound that is commonly found in plants and animals. Indole-3-acetamide has been synthesized by several methods and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. It has been found to activate the expression of genes involved in plant growth and stress response, and to inhibit the activity of enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Indole-3-acetamide has been found to have significant biochemical and physiological effects. In plants, it has been found to promote root growth, increase chlorophyll content, and enhance resistance to stress and disease. In animals, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to modulate the activity of various enzymes and signaling pathways in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indole-3-acetamide has several advantages for lab experiments, including its high purity and yield, its stability, and its ease of synthesis. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide. One direction is the investigation of its potential applications in agriculture, particularly in the development of stress-resistant crops. Another direction is the investigation of its potential applications in medicine, particularly in the development of anti-inflammatory and anti-cancer drugs. Additionally, the study of the mechanism of action of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide and its modulation of various signaling pathways in cells could lead to the development of new therapeutic targets for various diseases.
Métodos De Síntesis
Indole-3-acetamide can be synthesized by several methods, including the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetonitrile with hydroxylamine hydrochloride, the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetaldehyde with hydroxylamine hydrochloride, and the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetic acid with thionyl chloride followed by treatment with hydroxylamine hydrochloride. The most commonly used method involves the reaction of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetic acid with thionyl chloride followed by treatment with hydroxylamine hydrochloride. This method yields high purity and high yield of N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamidetamide.
Aplicaciones Científicas De Investigación
Indole-3-acetamide has been widely studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, it has been found to promote plant growth and increase resistance to stress and disease. In medicine, it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In biotechnology, it has been used as a precursor for the synthesis of various indole derivatives.
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxy-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5(14)12-9-7-4-6(11)2-3-8(7)13-10(9)15/h2-4,13,15H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTAQIXNLWINFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)

![(4-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5844435.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)

![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)
![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)

![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)